N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
Description
N-[(1Z)-1-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is a synthetic small molecule characterized by a pyrazole core substituted with 4-chlorophenyl and phenyl groups at positions 3 and 1, respectively. The propenenone bridge (C=O) at position 3 of the pyrazole is conjugated with a pyrrolidin-1-yl group (five-membered secondary amine), while the 4-methylbenzamide moiety is attached via an enone system. Its molecular weight is estimated to be ~511 g/mol (based on structural analogs in ). Structural verification methods, such as X-ray crystallography refined via SHELX software , are critical for confirming its geometry and stereochemistry.
Properties
Molecular Formula |
C30H27ClN4O2 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C30H27ClN4O2/c1-21-9-11-23(12-10-21)29(36)32-27(30(37)34-17-5-6-18-34)19-24-20-35(26-7-3-2-4-8-26)33-28(24)22-13-15-25(31)16-14-22/h2-4,7-16,19-20H,5-6,17-18H2,1H3,(H,32,36)/b27-19- |
InChI Key |
BRSWUQPDCCUAOR-DIBXZPPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C(=O)N5CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reagents :
-
4-Chlorophenylhydrazine hydrochloride
-
Ethyl 3-phenyl-3-oxopropanoate
-
Acetic acid (catalyst)
Procedure :
-
Dissolve 4-chlorophenylhydrazine hydrochloride (0.1 mol) and ethyl 3-phenyl-3-oxopropanoate (0.1 mol) in ethanol.
-
Add glacial acetic acid (5 mL) and reflux at 80°C for 6 hours.
-
Cool the mixture, isolate the precipitate via filtration, and recrystallize from ethanol.
Yield : 78%
Characterization :
Incorporation of the Pyrrolidine Moiety
The pyrrolidine ring is introduced via Michael addition.
Michael Addition of Pyrrolidine
Reagents :
-
Enone intermediate (0.05 mol)
-
Pyrrolidine (0.06 mol)
-
Triethylamine (base)
Procedure :
-
Dissolve the enone (0.05 mol) in dry THF.
-
Add pyrrolidine (0.06 mol) and triethylamine (0.1 mol).
-
Stir at 60°C for 8 hours. Remove solvent under vacuum.
Yield : 70%
Characterization :
Coupling with 4-Methylbenzamide
The final step involves amide bond formation between the enamine and 4-methylbenzoyl chloride.
Amidation Using Carbodiimide Coupling
Reagents :
-
Enamine-pyrrolidine intermediate (0.03 mol)
-
4-Methylbenzoyl chloride (0.036 mol)
-
EDCI (0.033 mol), DMAP (catalyst)
Procedure :
-
Dissolve the enamine (0.03 mol) in DCM.
-
Add EDCI, DMAP, and 4-methylbenzoyl chloride at 0°C.
-
Stir at room temperature for 12 hours. Wash with NaHCO3 and extract with DCM.
Yield : 65%
Characterization :
-
1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, 2H, Ar-H), 7.54–7.32 (m, 9H, Ar-H), 3.12 (t, 4H, pyrrolidine-CH2).
Stereochemical Control of the (1Z)-Configuration
The Z-geometry of the enone is maintained using low-temperature reactions and bulky bases.
Optimization of Reaction Conditions
Key Factors :
-
Temperature: <10°C during enamine formation.
-
Base: Use of DBU (1,8-diazabicycloundec-7-ene) to minimize isomerization.
Outcome :
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and green solvents are employed.
Flow Chemistry Protocol
Conditions :
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | 4-Chlorophenylhydrazine, β-keto ester | 78 |
| 2 | Aldol Condensation | Acetone, NaOH | 82 |
| 3 | Michael Addition | Pyrrolidine, triethylamine | 70 |
| 4 | Amidation | 4-Methylbenzoyl chloride, EDCI | 65 |
Challenges and Solutions
-
Challenge : Epimerization during amidation.
Solution : Use of DIPEA as a non-nucleophilic base. -
Challenge : Low solubility of intermediates.
Solution : Switch from THF to DMF for polar intermediates.
Analytical Validation
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the pyrrolidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group or the double bond in the enone system, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring might yield pyrazole N-oxides, while reduction of the enone system could produce saturated ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs
The compound’s closest analog, N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide (CAS 384350-11-2, MW 525.0), differs only in the amine substituent (piperidin-1-yl vs. pyrrolidin-1-yl) . Piperidine’s six-membered ring introduces greater steric bulk and basicity compared to pyrrolidine, which may influence solubility, conformational flexibility, and intermolecular interactions.
Other structurally related compounds include:
N-Substituted Pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): These feature a dihydropyrazole core with fluorophenyl substituents and aldehyde groups . The absence of the propenenone-amide system reduces molecular complexity and polarity.
Pyrazolo[3,4-b]pyridine Derivatives (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, MW 374.4): These incorporate a fused pyridine ring, altering electronic properties and reducing molecular weight compared to the target compound .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Structural Differences |
|---|---|---|---|---|
| N-[(1Z)-1-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide | - | ~511 | Pyrrolidin-1-yl, 4-chlorophenyl, phenyl, 4-methylbenzamide | Reference compound with five-membered amine substituent. |
| N-[(1Z)-1-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide | 384350-11-2 | 525.0 | Piperidin-1-yl, 4-chlorophenyl, phenyl, 4-methylbenzamide | Six-membered amine increases steric bulk and basicity. |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | - | ~270 | 4-Fluorophenyl, phenyl, carbaldehyde | Dihydropyrazole core with aldehyde group; lacks propenenone-amide system. |
| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | 1005612-70-3 | 374.4 | Pyrazolo[3,4-b]pyridine core, ethyl/methyl substituents | Fused pyridine ring reduces molecular weight and alters electronic properties. |
Structural and Electronic Analysis
The pyrrolidin-1-yl group’s smaller ring size (vs. piperidine) may reduce steric hindrance, favoring interactions with flat binding pockets.
Hydrogen Bonding and Polarity: The propenenone (C=O) and benzamide groups provide hydrogen-bond acceptors/donors, critical for target binding. Chromatographic retention behavior (e.g., HPLC) could differ significantly from analogs lacking these motifs .
Computational and Experimental Insights
- SHELX Refinement : Crystallographic data for pyrazole derivatives () confirm the planar geometry of the pyrazole core, a feature likely conserved in the target compound .
Biological Activity
N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, an amide functional group, and various aromatic systems, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 511.0 g/mol. Its structure includes key functional groups that are essential for its biological activity, such as the enone linkage and the presence of multiple aromatic rings.
| Property | Value |
|---|---|
| Molecular Formula | C30H27ClN4O2 |
| Molecular Weight | 511.0 g/mol |
| CAS Number | 882216-45-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme activity, influencing various biological pathways. For example, studies have shown that similar pyrazole derivatives exhibit significant antioxidant properties by scavenging free radicals and inhibiting lipoxygenase enzymes, which are implicated in inflammatory processes .
Antioxidant Activity
In vitro studies have demonstrated that derivatives of pyrazole can exhibit potent antioxidant activities. For instance, compounds structurally related to this compound have been tested using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging assays. These studies revealed that certain derivatives showed excellent radical scavenging activity compared to standard antioxidants like ascorbic acid .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has been reported that certain pyrazole derivatives can inhibit 15-lipoxygenase (15-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that these compounds bind effectively at the active sites of these enzymes, providing insights into their mechanisms of action .
Case Study 1: Antioxidant Potential
A study focused on a series of pyrazole derivatives demonstrated their ability to reduce oxidative stress in vivo. The compounds were administered to rats, and subsequent assays revealed significant reductions in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. Additionally, enhanced catalase (CAT) activity was observed, suggesting improved antioxidant defense mechanisms .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of pyrazole derivatives similar to this compound. The study utilized a carrageenan-induced paw edema model in rats and found that treatment with these compounds significantly reduced inflammation compared to control groups.
Q & A
Q. How to ensure reproducibility in synthetic protocols across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
